Benzenesulfonamide, N-(1-methylpropyl)-4-nitro-

CAS No.: 89840-81-3

Cat. No.: VC14814111

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89840-81-3 |

|---|---|

| Molecular Formula | C10H14N2O4S |

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | N-butan-2-yl-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8,11H,3H2,1-2H3 |

| Standard InChI Key | AFESPGHMFBWEIW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

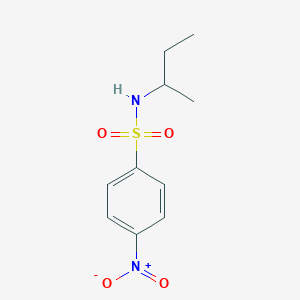

The compound’s systematic IUPAC name, N-(1-methylpropyl)-4-nitrobenzenesulfonamide, reflects its core structure:

-

A benzene ring substituted with a sulfonamide group (–SO₂NH–) at position 1 and a nitro group (–NO₂) at position 4.

-

The sulfonamide nitrogen is further substituted with a 1-methylpropyl group (iso-butyl: –CH(CH₂CH₃)₂).

Molecular Formula: C₁₀H₁₄N₂O₄S

Molecular Weight: 258.30 g/mol (calculated).

Structural Analogues and Comparative Data

While no direct crystallographic data exists for this compound, structural analogs such as N-methyl-4-nitrobenzenesulfonamide (CAS 6319-45-5) and 4-nitrobenzenesulfonamide (CAS 6325-93-5) offer valuable benchmarks . Key comparisons include:

The 1-methylpropyl group introduces steric hindrance and hydrophobic character compared to smaller N-substituents (e.g., methyl), likely reducing solubility in polar solvents .

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with 1-methylpropylamine:

Conditions:

-

Solvent: Dichloromethane or THF.

-

Temperature: 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis).

Yield Optimization:

-

Stoichiometric excess of 1-methylpropylamine (1.2:1 molar ratio) improves conversion .

-

Purification via recrystallization from ethanol/water mixtures enhances purity (>90%) .

Industrial Scalability

Continuous flow reactors could mitigate exothermic risks during sulfonylation, while automated pH control ensures consistent base addition.

Physicochemical Properties

Spectral Characterization

Predicted spectral data based on analogs:

-

¹H NMR (DMSO-d₆):

-

Aromatic protons (H2, H3, H5, H6): δ 8.10–8.30 ppm (doublets, J = 8.5 Hz).

– 1-methylpropyl group: δ 1.00 (d, 6H, CH(CH₂CH₃)₂), 1.80 (m, 1H, CH), 3.10 (t, 2H, NHCH₂).

-

-

FT-IR (cm⁻¹):

– S=O stretches: 1340 (asymmetric), 1160 (symmetric).

– NO₂ asymmetric stretch: 1520 .

Thermal Stability

The nitro group’s electron-withdrawing effect enhances thermal stability compared to non-nitrated sulfonamides. Predicted decomposition temperature: >250°C.

Reactivity and Functionalization

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine:

Applications: The resulting amine serves as an intermediate for azo dyes or pharmaceutical agents .

Nucleophilic Substitution

The sulfonamide’s NH group can undergo alkylation or acylation under basic conditions:

Challenges: Steric hindrance from the 1-methylpropyl group may slow reaction kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume